molecular formula C18H26N2O B5416963 N-[4-(1-piperidinyl)benzyl]cyclopentanecarboxamide

N-[4-(1-piperidinyl)benzyl]cyclopentanecarboxamide

Cat. No.: B5416963
M. Wt: 286.4 g/mol
InChI Key: FHDYBSZVKJMGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(1-piperidinyl)benzyl]cyclopentanecarboxamide” is a chemical compound with the linear formula C19H28N2O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, so the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C19H28N2O . The CAS Number is 52990-19-9, and the molecular weight is 300.448 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly stated in the available literature. The compound has a molecular weight of 300.448 .

Future Directions

The future directions of research on “N-[4-(1-piperidinyl)benzyl]cyclopentanecarboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential pharmacological applications. Given the importance of piperidine derivatives in drug design, there is a need for more research in this area .

Properties

IUPAC Name

N-[(4-piperidin-1-ylphenyl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c21-18(16-6-2-3-7-16)19-14-15-8-10-17(11-9-15)20-12-4-1-5-13-20/h8-11,16H,1-7,12-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDYBSZVKJMGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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